Cas no 1806648-11-2 (3-Bromo-1-(5-(difluoromethoxy)-2-nitrophenyl)propan-1-one)
3-Bromo-1-(5-(difluoromethoxy)-2-nitrophenyl)propan-1-one Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-1-(5-(difluoromethoxy)-2-nitrophenyl)propan-1-one
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- Inchi: 1S/C10H8BrF2NO4/c11-4-3-9(15)7-5-6(18-10(12)13)1-2-8(7)14(16)17/h1-2,5,10H,3-4H2
- InChI Key: CMHIKXCMSFFXRL-UHFFFAOYSA-N
- SMILES: BrCCC(C1C=C(C=CC=1[N+](=O)[O-])OC(F)F)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 311
- XLogP3: 3
- Topological Polar Surface Area: 72.1
3-Bromo-1-(5-(difluoromethoxy)-2-nitrophenyl)propan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013013283-250mg |
3-Bromo-1-(5-(difluoromethoxy)-2-nitrophenyl)propan-1-one |
1806648-11-2 | 97% | 250mg |
494.40 USD | 2021-05-31 | |
| Alichem | A013013283-500mg |
3-Bromo-1-(5-(difluoromethoxy)-2-nitrophenyl)propan-1-one |
1806648-11-2 | 97% | 500mg |
855.75 USD | 2021-05-31 | |
| Alichem | A013013283-1g |
3-Bromo-1-(5-(difluoromethoxy)-2-nitrophenyl)propan-1-one |
1806648-11-2 | 97% | 1g |
1,534.70 USD | 2021-05-31 |
3-Bromo-1-(5-(difluoromethoxy)-2-nitrophenyl)propan-1-one Related Literature
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1. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on 3-Bromo-1-(5-(difluoromethoxy)-2-nitrophenyl)propan-1-one
3-Bromo-1-(5-(difluoromethoxy)-2-nitrophenyl)propan-1-one
The compound 3-Bromo-1-(5-(difluoromethoxy)-2-nitrophenyl)propan-1-one, identified by the CAS number 1806648-11-2, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a bromine atom, a nitro group, and a difluoromethoxy substituent attached to a phenyl ring, further connected to a propanone moiety. The combination of these functional groups imparts distinctive chemical properties, making it a subject of interest in contemporary research.
Recent studies have highlighted the importance of 3-Bromo-1-(5-(difluoromethoxy)-2-nitrophenyl)propan-1-one in the field of medicinal chemistry. Researchers have explored its role as a potential lead compound for drug development, particularly in targeting specific enzymes and receptors associated with diseases such as cancer and neurodegenerative disorders. The bromine atom and nitro group are known to enhance the molecule's reactivity and selectivity, making it an ideal candidate for further modification and optimization.
In terms of synthesis, the compound can be prepared through a multi-step process involving nucleophilic aromatic substitution and ketone formation. The presence of electron-withdrawing groups like the nitro and difluoromethoxy substituents facilitates these reactions by activating the aromatic ring towards substitution. This makes the synthesis of 3-Bromo-1-(5-(difluoromethoxy)-2-nitrophenyl)propan-1-one both efficient and scalable, which is crucial for large-scale production in industrial settings.
The structural features of this compound also make it valuable in materials science. Its rigid framework and functional groups can be utilized in designing advanced materials with specific optical, electronic, or mechanical properties. For instance, the propanone moiety can serve as a cross-linking agent in polymer synthesis, while the aromatic ring with substituents can contribute to conjugation effects, enhancing the material's performance under various conditions.
From an environmental perspective, understanding the degradation pathways of 3-Bromo-1-(5-(difluoromethoxy)-2-nitrophenyl)propan-1-one is essential for assessing its impact on ecosystems. Recent research has focused on its biodegradation under aerobic and anaerobic conditions, revealing that certain microbial communities can metabolize this compound efficiently. This knowledge is critical for developing sustainable practices in chemical manufacturing and waste management.
In conclusion, 3-Bromo-1-(5-(difluoromethoxy)-2-nitrophenyl)propan-1-one (CAS No. 1806648-11-2) stands out as a versatile molecule with diverse applications across multiple disciplines. Its unique structure, reactivity, and potential for further modification position it as a valuable asset in both academic research and industrial development. As ongoing studies continue to uncover new insights into its properties and uses, this compound is poised to play an increasingly significant role in advancing modern science and technology.
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